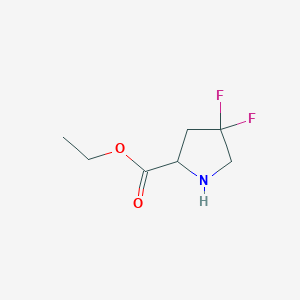

Ethyl 4,4-difluoropyrrolidine-2-carboxylate

Overview

Description

Ethyl 4,4-difluoropyrrolidine-2-carboxylate is a chemical compound . It has gained significant attention in the fields of medicinal chemistry.

Molecular Structure Analysis

The molecular formula of Ethyl 4,4-difluoropyrrolidine-2-carboxylate is C7H11F2NO2 . It has a molecular weight of 179.16 g/mol . The InChI code for this compound is 1S/C7H11F2NO2/c1-2-12-6 (11)5-3-7 (8,9)4-10-5/h5,10H,2-4H2,1H3/t5-/m0/s1 .Physical And Chemical Properties Analysis

Ethyl 4,4-difluoropyrrolidine-2-carboxylate has a molecular weight of 179.16 g/mol . It has a topological polar surface area of 38.3 Ų . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has three rotatable bonds . The exact mass and monoisotopic mass of the compound are 179.07578492 g/mol .Scientific Research Applications

1. Application in Agrochemical and Pharmaceutical Industries

- Summary of the Application: Trifluoromethylpyridines, which can be synthesized using pyrrolidine derivatives, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

- Methods of Application: The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The specific methods of synthesis and application would depend on the specific agrochemical or pharmaceutical product being developed.

- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Application in Drug Discovery

- Summary of the Application: The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This is due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application: The methods of application involve the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The specific methods of synthesis would depend on the specific drug being developed.

- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

3. Synthesis of Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Summary of the Application: This compound is synthesized using a reaction of substituted aldehyde, ethyl acetoacetate, and urea .

- Methods of Application: The synthesis involves stirring a solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol. This mixture is then treated with a few drops of concentrated hydrochloric acid and heated to reflux for 5–6 hours .

- Results or Outcomes: The result is the formation of Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

4. Synthesis of 4-Hydroxy-2-quinolones

- Summary of the Application: 4-Hydroxy-2-quinolones and their synthetic analogs have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

- Methods of Application: The synthesis of 4-Hydroxy-2-quinolones involves various methods, including the reaction of anilines using malonic acid equivalents .

- Results or Outcomes: The synthesized 4-Hydroxy-2-quinolones and their derivatives are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

5. Synthesis of Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate

- Summary of the Application: Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate is a chemical compound with the CAS Number: 1523530-40-6 . It is used in various chemical reactions due to its unique structure.

- Results or Outcomes: The outcomes of the reactions involving this compound would depend on the specific reaction conditions and other reactants .

6. Synthesis of 4-Hydroxy-2-quinolones

- Summary of the Application: 4-Hydroxy-2-quinolones and their synthetic analogs have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

- Methods of Application: The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .

- Results or Outcomes: The synthesized 4-Hydroxy-2-quinolones and their derivatives are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Future Directions

properties

IUPAC Name |

ethyl 4,4-difluoropyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c1-2-12-6(11)5-3-7(8,9)4-10-5/h5,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLAUYQBQWITGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,4-difluoropyrrolidine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432248.png)

![N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate](/img/structure/B1432250.png)

![1-[3-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B1432251.png)

![N-[[(2-hydroxy-1,1-dimethylethyl)amino]thioxomethyl]Benzamide](/img/structure/B1432254.png)

![(2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride](/img/structure/B1432256.png)

![[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432259.png)

![6-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B1432260.png)